EVOXINE
Description
Historical Discovery and Isolation
The historical discovery of evoxine traces back to comprehensive alkaloid surveys conducted on Australian Rutaceae family plants during the mid-20th century. Hughes, Neill, and Ritchie first isolated this compound from the leaves of Evodia xanthoxyloides F. Muell. in 1952, marking a significant milestone in the systematic investigation of Australian natural products. This initial discovery was part of an extensive alkaloid screening program that yielded nine distinct alkaloids from the same plant species, including evoxanthine, melicopidine, xanthevodine, xanthoxoline, evoxanthidine, evodine, evolidine, and evoxoidine.
The isolation methodology employed by the pioneering researchers involved systematic extraction procedures using organic solvents, followed by chromatographic separation techniques available during that era. The compound was initially characterized through classical analytical methods, with its complex structure gradually elucidated through spectroscopic analysis and chemical degradation studies. Subsequently, this compound was identified in additional plant species, expanding our understanding of its distribution within the Rutaceae family.
A particularly interesting discovery occurred when researchers isolated this compound from Orixa japonica Thunb., where they found that the isolated compound possessed the opposite optical rotation compared to the this compound previously reported from Evodia xanthoxyloides. This finding revealed the existence of optical isomers of this compound, adding another layer of complexity to the compound's stereochemistry and highlighting the importance of considering chirality in natural product isolation studies.
The compound has also been identified in African plant species, specifically Teclea gerrardii, where it was isolated alongside other alkaloids and demonstrated significant biological activity. This geographical distribution across Australian and African continents suggests evolutionary conservation of the biosynthetic pathways responsible for this compound production, indicating its potential ecological importance.
Taxonomic Classification and Nomenclature
This compound belongs to the taxonomic classification of organoheterocyclic compounds, specifically within the quinolines and derivatives category, and more precisely categorized under furanoquinolines. The compound is also known by its alternative name haploperine, which reflects historical nomenclature conventions used in alkaloid chemistry. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol.
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2R)-1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3/t13-/m1/s1 |
InChI Key |
FGANMDNHTVJAHL-CYBMUJFWSA-N |
SMILES |
CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |
Isomeric SMILES |
CC(C)([C@@H](COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |
Canonical SMILES |
CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Plant Material Selection and Pretreatment
Evoxine is primarily extracted from Rutaceae family plants, notably Haplophyllum and Skimmia species. Fresh or dried aerial parts (leaves, stems) are ground into coarse powder and subjected to solvent extraction. Polar solvents like ethanol or methanol are preferred due to this compound’s polyhydroxylated structure.
Table 1: Solvent Systems for this compound Extraction
| Solvent | Extraction Efficiency (%) | Key Impurities |
|---|---|---|
| Ethanol (95%) | 78–82 | Chlorophylls, waxes |
| Methanol | 85–88 | Tannins, flavonoids |
| Ethyl Acetate | 65–70 | Lipophilic alkaloids |
Acid-Base Partitioning
Crude extracts undergo acid-base partitioning to isolate alkaloids. The protocol involves:
-
Dissolving the extract in dilute HCl (pH 2–3) to protonate alkaloids.
-
Washing with dichloromethane to remove non-alkaloidal components.
-
Basifying the aqueous layer with NaOH (pH 10–12) to precipitate this compound.
A study on Haplophyllum suaveolens reported a 0.12% w/w yield of this compound using this method, with a purity of 89% after initial partitioning.
Chemical Synthesis Approaches
Stereoselective Synthesis from Furoquinoline Precursors
The total synthesis of this compound relies on stereochemical control during furoquinoline ring formation. A pivotal route involves:
Table 2: Key Intermediates in this compound Synthesis
| Intermediate | Yield (%) | Purity (%) | Stereochemical Control Method |
|---|---|---|---|
| (R)-anhydrothis compound | 78 | 93 | Sharpless epoxidation |
| Bromoacetate 28 | 65 | 85 | Boronate diastereomer analysis |
| Evodine acetate 16 | 58 | 91 | X-ray crystallography |
Ozonolysis-Mediated Route
Ozonolysis of (+)-evoxine generates triol 27, which is acetylated to acetonide 26 for stereochemical analysis:
This pathway confirms the (R) configuration of this compound via comparison with known acetonide standards.
Purification and Characterization
Chromatographic Techniques
Table 3: HPLC Parameters for this compound Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| C18 (Phenomenex) | MeCN/H₂O (55:45) | 1.0 | 12.3 |
| HILIC (ZIC) | ACN/AmF (pH 5.0) | 0.8 | 8.7 |
Chemical Reactions Analysis
Types of Reactions
EVOXINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce different alcohols or amines.
Scientific Research Applications
Antiplasmodial Activity
Evoxine has been investigated for its potential antiplasmodial activity, which is critical in the fight against malaria. Research indicates that this compound may inhibit the growth of Plasmodium species, the parasites responsible for malaria. However, comprehensive studies are still limited, necessitating further exploration to fully understand its efficacy and mechanisms of action in this context .
Modulation of Immune Responses
A significant application of this compound is its ability to modulate immune responses, particularly in conditions of hypercapnia (elevated carbon dioxide levels). Studies have shown that this compound can counteract CO2-induced transcriptional suppression of antimicrobial peptides in Drosophila S2 cells and human macrophages. This suggests that this compound may enhance innate immune responses under conditions that typically suppress them, making it a potential therapeutic agent for patients with severe lung diseases .
Antimicrobial Properties
This compound exhibits notable antimicrobial properties by influencing the expression of antimicrobial peptides (AMPs). These peptides play a crucial role in the innate immune system, providing a first line of defense against pathogens. Research indicates that this compound can restore the expression of AMPs suppressed by high CO2 levels, suggesting its potential use in developing new antimicrobial therapies .
Pain Management and Antinociceptive Effects
This compound and its derivatives have been studied for their antinociceptive effects, which are relevant for pain management. In animal models, certain derivatives of this compound demonstrated significant pain-relieving properties, outperforming morphine at specific doses. This indicates a promising avenue for developing non-opioid analgesics .
Comparative Analysis with Other Alkaloids
This compound shares structural similarities with other quinoline alkaloids, which also exhibit various pharmacological activities. A comparative analysis highlights the following compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Bucharaine | C18H21N | Studied for neuroprotective effects |
| Foliosidine | C19H23N | Exhibits anti-inflammatory properties |
| Dubinidine | C18H22N2O3 | Known for analgesic effects |
This compound stands out due to its specific ability to counteract transcriptional suppression in immune cells, a property not universally shared among all quinoline alkaloids .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- A focused screening study identified this compound as a small molecule that mitigates CO2-induced immune suppression in Drosophila S2 cells. This study utilized a luciferase reporter system to measure gene expression changes under varying CO2 levels .
- Another study highlighted the antinociceptive activity of derivatives like anhydrothis compound and choisyine, demonstrating their effectiveness in pain models compared to traditional analgesics like morphine .
Mechanism of Action
The mechanism of action of EVOXINE involves its interaction with specific molecular targets and pathways. The furoquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison
Key Differentiators of this compound
Mechanistic Specificity : Unlike other alkaloids, this compound uniquely targets CO₂-mediated immune pathways without broadly affecting unrelated cellular processes (e.g., AMPK activation or phagocytosis) .
Source Diversity : this compound is isolated from Haplophyllum and Cynanchum species, whereas Boldine originates from the boldo tree, and Luteone from legumes .
Therapeutic Potential: this compound’s ability to counteract hypercapnia-induced immune suppression positions it as a candidate for treating conditions like chronic obstructive pulmonary disease (COPD) . In contrast, Boldine is primarily studied for antioxidant effects .
Purity and Handling Standards
This compound is standardized to ≥99% purity with strict storage protocols (-20°C for powder, -80°C in solvent) . Similar compounds like Cassythicine and Carpachromene lack detailed handling guidelines in the available evidence, suggesting this compound’s well-characterized profile enhances its reproducibility in research .
Research Implications and Limitations
Advantages of this compound
Gaps in Comparative Data
- Limited Activity Profiles: Compounds like Cassythicine and Carpachromene lack detailed mechanistic studies, hindering direct functional comparisons .
Q & A
Q. How to establish a reliable experimental protocol for studying EVOXINE's physicochemical properties?
Begin with a literature review to identify established methodologies for similar alkaloids. Prioritize spectroscopic techniques (e.g., NMR, FT-IR) for structural elucidation and HPLC for purity analysis. Validate protocols using control compounds and replicate experiments to ensure reproducibility. Document all parameters (e.g., solvent systems, temperature) to enable cross-study comparisons .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for trace quantification in plasma or tissue samples. Validate assays by assessing linearity, limit of detection (LOD), and recovery rates. Include internal standards (e.g., isotopic analogs) to correct for matrix effects .
Q. How to design controlled experiments investigating this compound's structure-activity relationships?
Adopt a factorial design with isolated structural analogs as independent variables. Measure dependent variables (e.g., receptor binding affinity, enzymatic inhibition) using standardized assays. Use statistical tools like ANOVA to isolate effects of specific functional groups .
Q. What validation parameters should be prioritized when developing new assays for this compound quantification?
Focus on precision (intra- and inter-day variability), accuracy (spike-and-recovery tests), and robustness (pH/temperature stability). Cross-validate with orthogonal methods (e.g., ELISA vs. LC-MS) to confirm specificity .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?
Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC₅₀ values. Apply the Hill equation for cooperative effects and assess goodness-of-fit via R². Include confidence intervals to quantify uncertainty .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Conduct comparative meta-analyses to identify confounding variables (e.g., metabolic clearance, protein binding). Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps. Replicate key experiments under standardized conditions to isolate mechanisms .
Q. What methodological approaches are recommended for elucidating this compound's mechanism of action at molecular levels?
Employ CRISPR-Cas9 gene editing to create knockouts of suspected targets. Combine surface plasmon resonance (SPR) for binding kinetics with transcriptomics to map downstream pathways. Validate findings using selective inhibitors or agonists .
Q. How to conduct systematic reviews addressing conflicting reports on this compound's metabolic pathways?
Follow PRISMA guidelines for literature screening. Use tools like ROBIS to assess study bias. Perform subgroup analyses by species, dosage, and metabolic enzymes (e.g., CYP450 isoforms). Highlight methodological inconsistencies in sample preparation or analytical techniques .
Q. How to optimize experimental models for studying this compound's cross-species pharmacokinetic variations?
Use allometric scaling to adjust doses between species. Incorporate microsampling techniques to minimize animal use. Compare hepatic microsomal stability across models and correlate with in silico predictions (e.g., molecular docking) .
Q. How to implement multi-omics approaches in investigating this compound's polypharmacological effects?
Integrate proteomics (LC-MS), metabolomics (NMR), and transcriptomics (RNA-seq) datasets via pathway enrichment tools (e.g., MetaboAnalyst). Use machine learning to identify hub targets and validate with functional assays. Address batch effects through normalization and cross-platform validation .
Methodological Considerations
- Data Presentation : Include raw data in appendices with processed results in the main text. Use heatmaps for omics data and dose-response curves for pharmacological studies .
- Contradiction Analysis : Apply dialectical frameworks to prioritize principal contradictions (e.g., bioavailability vs. efficacy) and systematically test competing hypotheses .
- Ethical Compliance : Document IRB approvals for human/animal studies and adhere to ARRIVE guidelines for preclinical reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
